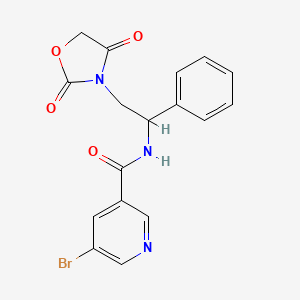

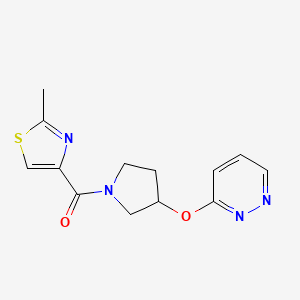

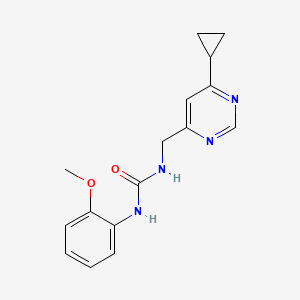

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the nicotinamide family and is known for its unique chemical structure and properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole : This study details the synthesis of compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, leading to derivatives with significant antimicrobial activity. These compounds were tested against various bacteria and fungi, showing efficacy comparable to standard drugs in some cases. The methodology and results provide insight into the potential for developing antimicrobial agents based on nicotinic acid derivatives (Patel & Shaikh, 2010).

Supramolecular Chemistry

Self-assembly Hydrogen-bonded Supramolecular Arrays from Copper(II) Halogenobenzoates with Nicotinamide : This research focuses on the use of nicotinamide in creating supramolecular structures with copper(II) halogenobenzoates. The structures exhibit hydrogen-bonding-coordination chains and networks, with implications for material science and chemistry (Halaška et al., 2016).

Antiprotozoal Activity

Synthesis and Antiprotozoal Activity of Aza-analogues of Furamidine : This study synthesizes and evaluates the antiprotozoal activity of nicotinamide derivatives, showing potent activity against Trypanosoma and Plasmodium species. This research contributes to the development of treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2003).

Dermatological Applications

Nicotinamide – Biologic Actions of an Emerging Cosmetic Ingredient : Nicotinamide's role in skin health, acting as an antioxidant and involved in various oxidative-reduction reactions, is discussed. Its emerging importance in treating and preventing skin diseases underscores its versatility and potential in dermatological applications (Otte, Borelli, & Korting, 2005).

Herbicide Resistance

Herbicide Resistance in Transgenic Plants Expressing a Bacterial Detoxification Gene : Demonstrates a groundbreaking approach to achieving herbicide resistance in plants by expressing a bacterial gene capable of detoxifying bromoxynil. This research paves the way for developing crops that can withstand herbicidal treatments, highlighting a novel application of nicotinamide-related compounds in agriculture (Stalker, McBride, & Malyj, 1988).

Propriétés

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4/c18-13-6-12(7-19-8-13)16(23)20-14(11-4-2-1-3-5-11)9-21-15(22)10-25-17(21)24/h1-8,14H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWPDEOQRQIJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)